molecular formula C11H8ClN3S B2872403 5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole CAS No. 1024255-51-3

5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole

Cat. No. B2872403
CAS RN: 1024255-51-3
M. Wt: 249.72
InChI Key: PUPNVMOASALMSK-UHFFFAOYSA-N
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Description

The compound “5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The triazole ring is substituted with a 3-chlorophenyl group and a prop-2-ynylthio group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving esterification, hydrazination, salt formation, and cyclization . The synthesis of related compounds often involves the reaction of protected 1,2-diamines with sulfonium salts under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Properties such as melting point, boiling point, solubility, and stability could be predicted based on similar compounds .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives like “5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole” have been identified as effective corrosion inhibitors. They are used in industrial chemistry to protect metals and alloys from corrosion, especially in acidic environments. The presence of the thiophene ring is known to enhance the adsorption of the compound onto metal surfaces, forming a protective barrier against corrosive agents .

Organic Semiconductors

The compound’s structural framework is conducive to the development of organic semiconductors. Thiophene-based molecules play a significant role in advancing organic semiconductor technology, which is pivotal for creating more efficient electronic devices. These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. Compounds with a thiophene ring system have been studied for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. This makes them valuable in the development of new therapeutic agents .

Anesthetic Applications

Specific thiophene derivatives are utilized as anesthetics. For example, articaine, which has a thiophene framework, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, which is essential for the numbing effect required during dental procedures .

Material Science

In material science, thiophene derivatives are employed due to their unique properties. They contribute to the fabrication of various materials, including polymers and composites, which are used in a wide range of applications from automotive to aerospace industries .

Synthetic Chemistry

The compound serves as a key intermediate in synthetic chemistry. It is involved in various condensation reactions, such as the Gewald reaction, which is used to synthesize aminothiophene derivatives. These reactions are fundamental in creating complex organic molecules for research and industrial purposes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Triazole derivatives are known to exhibit a wide range of biological activities , but without specific studies on this compound, it’s difficult to predict its exact mechanism of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. Without specific safety data for this compound, general precautions should be taken .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. Given the wide range of activities exhibited by triazole derivatives , this compound could be of interest in various fields, including medicinal chemistry and material science.

properties

IUPAC Name

5-(3-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-2-6-16-11-13-10(14-15-11)8-4-3-5-9(12)7-8/h1,3-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPNVMOASALMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NNC(=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-3-prop-2-ynylthio-1H-1,2,4-triazole

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